molecular formula C19H21NO2 B11049327 3-(furan-2-yl)-N-(furan-2-ylmethyl)-4-phenylbutan-1-amine

3-(furan-2-yl)-N-(furan-2-ylmethyl)-4-phenylbutan-1-amine

Cat. No.: B11049327
M. Wt: 295.4 g/mol
InChI Key: JKWSCGNTWMWTJI-UHFFFAOYSA-N
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Description

[3-(FURAN-2-YL)-4-PHENYLBUTYL][(FURAN-2-YL)METHYL]AMINE: is an organic compound that features a unique structure combining furan and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-(FURAN-2-YL)-4-PHENYLBUTYL][(FURAN-2-YL)METHYL]AMINE typically involves multi-step organic reactions. One common method includes the reaction of furan derivatives with phenylbutylamine under controlled conditions. The reaction may involve the use of catalysts and specific solvents to achieve the desired product with high yield and purity .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction may produce more saturated amine derivatives .

Mechanism of Action

The mechanism by which [3-(FURAN-2-YL)-4-PHENYLBUTYL][(FURAN-2-YL)METHYL]AMINE exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

    [3-(FURAN-2-YL)PYRAZOL-4-YL]CHALCONES: These compounds share the furan moiety and exhibit similar biological activities.

    NITROFURANTOIN ANALOGUES: These analogues contain furan and pyrazole scaffolds and are studied for their antibacterial properties.

Uniqueness: The uniqueness of [3-(FURAN-2-YL)-4-PHENYLBUTYL][(FURAN-2-YL)METHYL]AMINE lies in its combination of furan and phenyl groups, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C19H21NO2

Molecular Weight

295.4 g/mol

IUPAC Name

3-(furan-2-yl)-N-(furan-2-ylmethyl)-4-phenylbutan-1-amine

InChI

InChI=1S/C19H21NO2/c1-2-6-16(7-3-1)14-17(19-9-5-13-22-19)10-11-20-15-18-8-4-12-21-18/h1-9,12-13,17,20H,10-11,14-15H2

InChI Key

JKWSCGNTWMWTJI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(CCNCC2=CC=CO2)C3=CC=CO3

Origin of Product

United States

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